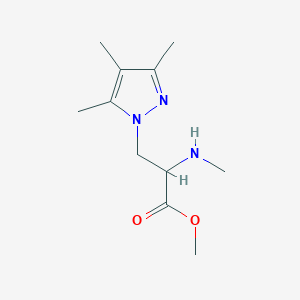![molecular formula C10H8N2O4 B13545529 3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13545529.png)
3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that has been recognized for its potential in drug discovery and development .
Preparation Methods
The synthesis of 3-(methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps . The reaction conditions typically involve the use of acidic or basic catalysts, and the reactions are carried out under reflux or at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
3-(methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold, leading to the formation of diverse derivatives with potential biological activities .
Scientific Research Applications
3-(methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid has been extensively studied for its applications in medicinal chemistry, particularly as a scaffold for the development of anti-tuberculosis agents . Compounds derived from this scaffold have shown significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis .
Its unique structural features make it a valuable core for the design and synthesis of novel therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of bacterial cell growth and survival .
The molecular targets and pathways involved in the compound’s mechanism of action can vary depending on the specific derivative and its intended therapeutic application. Detailed studies on the structure-activity relationship and mode of action are essential for understanding the compound’s biological effects and optimizing its therapeutic potential .
Comparison with Similar Compounds
3-(methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Some of these similar compounds include 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and other derivatives with various substituents on the imidazo[1,2-a]pyridine core .
The uniqueness of 3-(methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid lies in its specific functional groups and their influence on the compound’s biological activity and chemical reactivity. By comparing its properties with those of similar compounds, researchers can gain insights into the structure-activity relationships and identify key features that contribute to its therapeutic potential .
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
3-methoxycarbonylimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)7-4-11-8-3-2-6(9(13)14)5-12(7)8/h2-5H,1H3,(H,13,14) |
InChI Key |
VJTJHFDFMGVFHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid](/img/structure/B13545484.png)

![rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate](/img/structure/B13545495.png)

![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)








